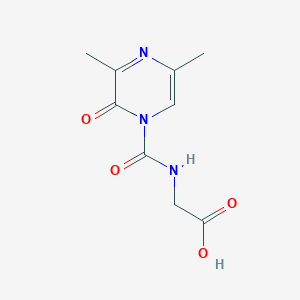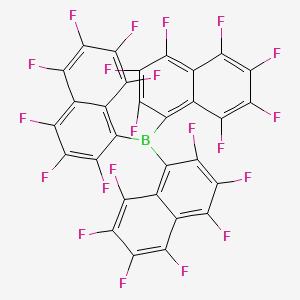
Dimethyl N-(2-cyanophenyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl N-(2-cyanophenyl)-L-aspartate is a chemical compound that belongs to the class of N-substituted aspartates It is characterized by the presence of a dimethyl group, a cyano group attached to a phenyl ring, and an L-aspartate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(2-cyanophenyl)-L-aspartate typically involves the reaction of 2-cyanophenylamine with dimethyl L-aspartate under specific conditions. One common method includes the use of a solvent such as isopropanol and acetic acid in a 4:1 volume ratio, with microwave irradiation at 100°C and 100 psi for 20 minutes . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent ratios can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(2-cyanophenyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylated or aminated derivatives.
Scientific Research Applications
Dimethyl N-(2-cyanophenyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl N-(2-cyanophenyl)-L-aspartate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aspartate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl N-(2-cyanophenyl)-D-aspartate: Similar in structure but with a different stereochemistry.
Dimethyl N-(2-cyanophenyl)-glycine: Lacks the aspartate moiety but has a similar cyano-phenyl structure.
Dimethyl N-(2-cyanophenyl)-alanine: Contains an alanine moiety instead of aspartate.
Uniqueness
Dimethyl N-(2-cyanophenyl)-L-aspartate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
193473-54-0 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
dimethyl (2S)-2-(2-cyanoanilino)butanedioate |
InChI |
InChI=1S/C13H14N2O4/c1-18-12(16)7-11(13(17)19-2)15-10-6-4-3-5-9(10)8-14/h3-6,11,15H,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
JVFPZAJRUNBUOW-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC1=CC=CC=C1C#N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


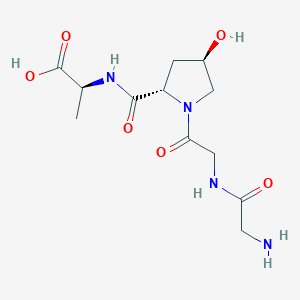
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
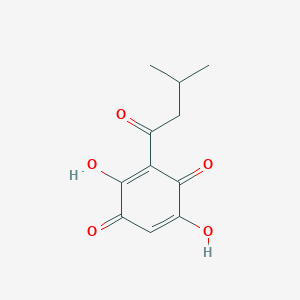
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
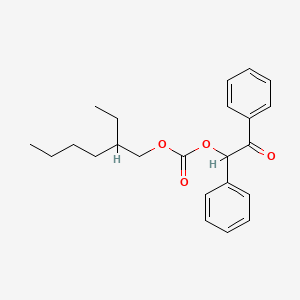
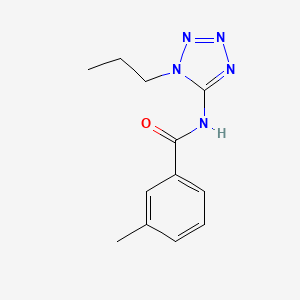
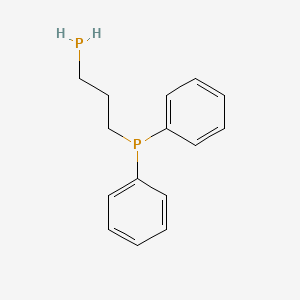
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
